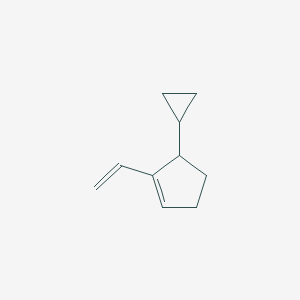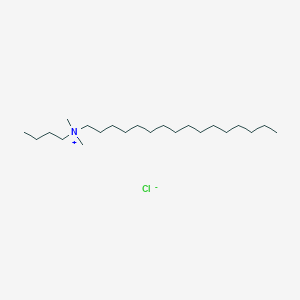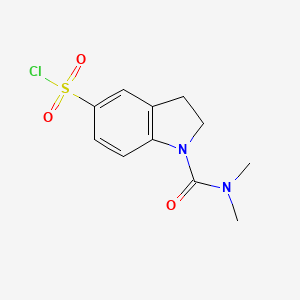
1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylcarbamoyl group, a dihydroindole ring, and a sulfonyl chloride group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
The synthesis of 1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,3-dihydro-1H-indole with dimethylcarbamoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity through the use of advanced techniques and equipment .
Chemical Reactions Analysis
1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form sulfonic acid and hydrochloric acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways, such as anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of enzyme active sites, inhibition of enzyme activity, and alteration of protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .
Comparison with Similar Compounds
1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar substitution reactions but lacks the complexity and versatility of the indole structure.
Benzenesulfonyl chloride: Another sulfonyl chloride with a benzene ring, used in the synthesis of sulfonamides and sulfonate esters.
Tosyl chloride: A widely used sulfonyl chloride with a toluene ring, known for its application in protecting groups in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provides a broader range of reactivity and applications compared to simpler sulfonyl chlorides.
Properties
CAS No. |
89732-01-4 |
|---|---|
Molecular Formula |
C11H13ClN2O3S |
Molecular Weight |
288.75 g/mol |
IUPAC Name |
1-(dimethylcarbamoyl)-2,3-dihydroindole-5-sulfonyl chloride |
InChI |
InChI=1S/C11H13ClN2O3S/c1-13(2)11(15)14-6-5-8-7-9(18(12,16)17)3-4-10(8)14/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
UNSXMBZKAZGWRU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)
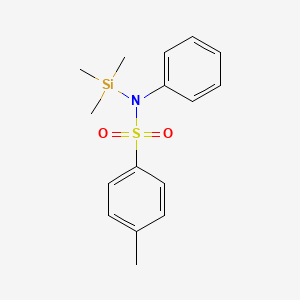
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
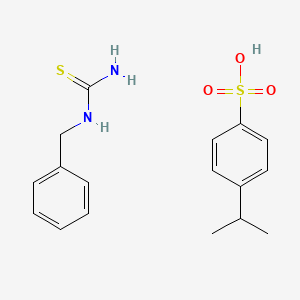
methanone](/img/structure/B14376026.png)
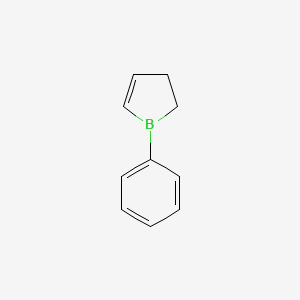
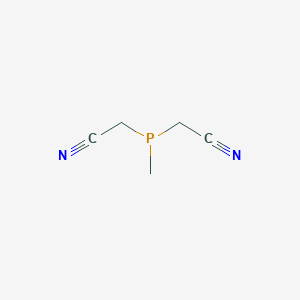
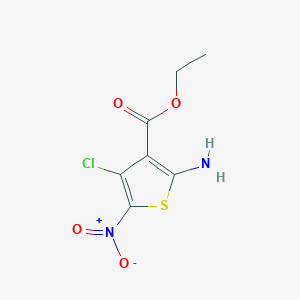
![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)
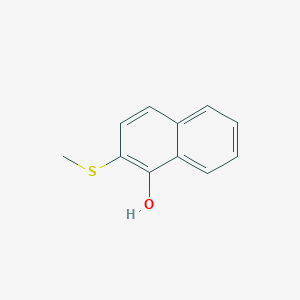
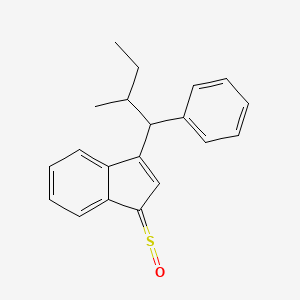
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
